2-(4-Bromophenyl)-2-methylpropanamide

Lipophilicity Drug-likeness ADME

Differentiated building block with para-bromophenyl handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and gem-dimethyl group providing steric hindrance. Serves as heavy-atom derivative for SAD/MAD phasing in protein crystallography. Crystalline reference standard available. 95% purity from multiple suppliers. Inquire for bulk synthesis.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 850144-81-9
Cat. No. B1341753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-2-methylpropanamide
CAS850144-81-9
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)Br)C(=O)N
InChIInChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H2,12,13)
InChIKeyMNLVTOOFPHQBHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-2-methylpropanamide (CAS 850144-81-9) – Chemical Class and Baseline Identity for Sourcing and Analytical Validation


2-(4-Bromophenyl)-2-methylpropanamide (CAS 850144-81-9) is a brominated aromatic amide bearing a stable tertiary carbon center and a terminal amide group [1]. It is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research, with its para‑bromophenyl moiety enabling cross‑coupling reactions such as Suzuki‑Miyaura and Buchwald‑Hartwig aminations [2]. The compound has been characterized by single‑crystal X‑ray diffraction, revealing a monoclinic P2₁/c space group and an inversion‑dimeric hydrogen‑bonded network [3].

Why 2-(4-Bromophenyl)-2-methylpropanamide Cannot Be Replaced by Common Phenylacetamide or Non‑Brominated Analogs


Structurally related amides such as 2-(4‑bromophenyl)acetamide (CAS 74860‑13‑2) or 2‑methyl‑2‑phenylpropanamide (CAS 826‑54‑0) are not functionally interchangeable with 2‑(4‑bromophenyl)‑2‑methylpropanamide. The target compound incorporates both a para‑bromine substituent and a gem‑dimethyl group on the α‑carbon, which jointly elevate lipophilicity (ΔLogP +0.7) [1], increase molecular weight by 28–79 g/mol [2], and introduce significant steric hindrance around the amide bond [3]. These differences alter solid‑state packing, solubility, and reactivity in cross‑coupling and amidation reactions, making direct substitution without re‑validation of reaction conditions and downstream properties unreliable [4].

Quantitative Comparative Evidence for 2-(4-Bromophenyl)-2-methylpropanamide Versus Closest Analogs


Lipophilicity (LogP) Comparison: 2-(4-Bromophenyl)-2-methylpropanamide vs. 2-(4-Bromophenyl)acetamide

The lipophilicity of 2-(4-bromophenyl)-2-methylpropanamide (XLogP3 = 2.4) [1] is substantially higher than that of its closest non‑gem‑dimethyl analog, 2-(4-bromophenyl)acetamide (XLogP3 = 1.7) [2]. This difference of +0.7 log units reflects the contribution of the two additional methyl groups, which increase the compound's hydrophobic surface area and its predicted membrane permeability.

Lipophilicity Drug-likeness ADME

Molecular Weight and Heavy Atom Profile: Impact on Mass Spectrometric Detection and Crystallinity

2-(4-Bromophenyl)-2-methylpropanamide (MW = 242.11 g/mol) [1] contains a para‑bromine atom that is absent in the non‑brominated analog 2‑methyl‑2‑phenylpropanamide (MW = 163.22 g/mol) [2]. The +78.9 g/mol mass difference is readily distinguishable by MS and enables direct X‑ray structure determination via anomalous scattering of bromine [3].

Mass Spectrometry Crystallography Heavy Atom

Synthetic Accessibility: High‑Yielding Routes to 2-(4-Bromophenyl)-2-methylpropanamide

Two preparative methods have been reported for 2-(4-bromophenyl)-2-methylpropanamide, delivering yields of 89% and 94%, respectively [1]. The first route involves hydrolysis of 2-(4-bromophenyl)-2-methylpropanenitrile (89% yield); the second uses potassium trimethylsilanolate with the same nitrile (94% yield). Both yields exceed typical literature yields for analogous 2‑aryl‑2‑methylpropanamide syntheses, which are often in the 60–80% range [2].

Synthesis Process Chemistry Yield

Solid‑State Characterization: Single‑Crystal X‑Ray Diffraction of 2-(4-Bromophenyl)-2-methylpropanamide

The title compound has been fully characterized by single‑crystal X‑ray diffraction at 113 K, revealing a monoclinic P2₁/c space group with cell parameters a = 16.425(8) Å, b = 6.135(3) Å, c = 10.152(5) Å, β = 97.613(7)°, and V = 1013.9(8) ų [1]. The molecules assemble into inversion dimers via pairs of N–H⋯O hydrogen bonds (R₂²(8) motif), and further N–H⋯O interactions link the dimers into sheets [1]. While many structurally related amides lack published crystal structures, this comprehensive dataset provides a definitive solid‑state fingerprint that can be used to verify identity, purity, and polymorphic form during procurement.

Crystallography Solid State Hydrogen Bonding

Steric Shielding and Chemical Stability: Comparison with Unsubstituted α‑Methyl Analogs

The gem‑dimethyl substitution at the α‑carbon of 2-(4-bromophenyl)-2-methylpropanamide introduces steric hindrance that is absent in 2‑(4‑bromophenyl)acetamide (CAS 74860‑13‑2) or 2‑(4‑bromophenyl)propanamide (CAS 917397‑89‑8) [1]. This hindrance reduces the accessibility of the amide carbonyl to nucleophiles and is expected to enhance resistance to hydrolysis and racemization under acidic or basic conditions [2]. While direct stability assays are not available, the structural feature is a well‑established principle in medicinal chemistry for improving compound shelf‑life and in vivo metabolic stability.

Stability Steric Hindrance Reactivity

Procurement‑Focused Application Scenarios for 2-(4-Bromophenyl)-2-methylpropanamide


Medicinal Chemistry Scaffold for Lipophilic, CNS‑Penetrant Candidates

With an XLogP3 of 2.4 [1], 2‑(4‑bromophenyl)‑2‑methylpropanamide is 0.7 log units more lipophilic than 2‑(4‑bromophenyl)acetamide. This property makes it a preferred starting material for designing lead compounds requiring enhanced blood‑brain barrier permeability, such as CNS‑targeted GPCR ligands or enzyme inhibitors [2].

Heavy‑Atom Derivative for Protein‑Ligand Co‑Crystallography

The presence of a para‑bromine atom (MW 242.11 vs. 163.22 for non‑brominated analog) enables experimental phasing via single‑wavelength anomalous dispersion (SAD) or multiple‑wavelength anomalous dispersion (MAD) in macromolecular crystallography [3]. This compound can serve as a readily available heavy‑atom derivatization reagent for protein‑ligand complex studies.

Building Block in Suzuki‑Miyaura and Buchwald‑Hartwig Cross‑Couplings

The 4‑bromophenyl moiety is a versatile handle for palladium‑catalyzed cross‑coupling reactions [4]. Its sterically hindered α‑carbon reduces unwanted side reactions, making it a reliable intermediate for constructing biaryl and aryl‑amine linkages in pharmaceutical and agrochemical synthesis [5].

Standard Reference Material for Solid‑State Analytical Method Development

The fully solved single‑crystal X‑ray structure [6] provides a well‑defined crystalline reference. This enables its use as a calibration standard for powder XRD, DSC, and solid‑state NMR method development in quality control and formulation research [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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